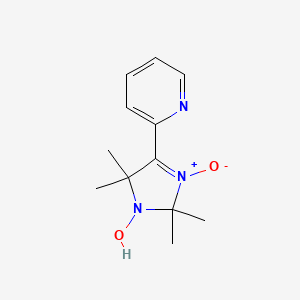![molecular formula C17H19ClN2O2 B5795069 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. MK-677 has been shown to increase muscle mass, bone density, and improve sleep quality, making it a promising candidate for the treatment of age-related muscle wasting and osteoporosis.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in the release of growth hormone, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1) in the liver.
Biochemical and Physiological Effects:
In addition to its effects on muscle mass and bone density, 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has been shown to have a number of other biochemical and physiological effects. These include improvements in sleep quality, cognitive function, and immune function. 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has also been shown to increase appetite, which can be beneficial for individuals with conditions such as cancer cachexia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer than peptide-based growth hormone secretagogues. However, one limitation of using 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide in lab experiments is that it can be difficult to control for individual differences in response to the drug, as there is significant variability in the response to growth hormone secretagogues among individuals.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide. One area of interest is in the treatment of age-related cognitive decline, as 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has been shown to improve cognitive function in elderly subjects. Another area of interest is in the treatment of conditions such as cancer cachexia and HIV-associated wasting, where 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide may be able to improve appetite and muscle mass. Finally, there is interest in developing more selective ghrelin receptor agonists that can target specific tissues and avoid some of the side effects associated with 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide involves the reaction of 4-chloroaniline with 4-chlorobenzonitrile to form 4-(4-chlorophenyl)-4-cyano-1-piperidinecarboxamide. The resulting compound is then reacted with dimethylamine and methyl iodide to form 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of age-related muscle wasting and osteoporosis. Studies have shown that 2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide can increase muscle mass and bone density in elderly subjects, leading to improvements in physical function and quality of life.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-4-7-14(10-16(12)20(2)3)19-17(21)11-22-15-8-5-13(18)6-9-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIWEICSVPVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)


![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)



![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)


![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)